molecular formula C38H69NO13 B1669154 Clarithromycin CAS No. 81103-11-9

Clarithromycin

Cat. No. B1669154
CAS RN: 81103-11-9
M. Wt: 748.0 g/mol
InChI Key: AGOYDEPGAOXOCK-KCBOHYOISA-N
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In Vivo

Clarithromycin has been studied in a number of animal models. In mice, it has been shown to be effective in treating bacterial pneumonia, skin infections, and urinary tract infections. In rats, this compound has been studied for its ability to reduce inflammation and treat bacterial infections.

In Vitro

Clarithromycin has also been studied in vitro, in cell culture systems. It has been shown to be effective against a wide range of Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Streptococcus pneumoniae, and Haemophilus influenzae. It has also been shown to be effective against atypical bacteria, such as Mycoplasma pneumoniae and Chlamydia pneumoniae.

Mechanism of Action

Clarithromycin exerts its effects by binding to the bacterial 50S ribosomal subunit. This binding inhibits peptidyl transferase activity and interferes with amino acid translocation during the translation and protein assembly process. As a result, bacterial protein synthesis is inhibited, leading to a decrease in bacterial growth and ultimately helping the body’s immune system to eliminate the infection .

Biological Activity

Clarithromycin has been shown to be effective against a wide range of Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Streptococcus pneumoniae, and Haemophilus influenzae. It is also active against atypical bacteria, such as Mycoplasma pneumoniae and Chlamydia pneumoniae.
Biochemical and Physiological Effects
This compound has been shown to inhibit the synthesis of proteins in bacteria, leading to the death of the bacteria. It has also been shown to reduce inflammation in animal models, and to inhibit the growth of certain types of cancer cells.

Advantages and Limitations for Lab Experiments

Clarithromycin has a number of advantages for laboratory experiments. It is a broad-spectrum antibiotic with a wide range of activity against Gram-positive and Gram-negative bacteria, and atypical bacteria. It is also relatively easy to obtain, and is relatively inexpensive. However, it is not active against certain bacteria, such as Pseudomonas aeruginosa, and it is not effective against viruses.

Future Directions

Clarithromycin has a number of potential future directions for research. These include the development of new formulations of the drug, such as extended-release formulations, and the development of new derivatives of the drug. Additionally, research could be conducted into the use of this compound in combination with other antibiotics, or in combination with other drugs, such as antivirals. Further research could also be conducted into the use of this compound as an anti-inflammatory, and into the development of new uses for the drug, such as in the treatment of cancer. Finally, research could be conducted into the mechanisms of action of this compound, in order to better understand how it works and to identify potential new targets for the drug.

Safety and Hazards

The FDA has issued a safety announcement on prescribing Clarithromycin to patients with heart disease because of an increase in the risk .

Biochemical Analysis

Biochemical Properties

Clarithromycin is well absorbed from the gastrointestinal tract and its systemic bioavailability (about 55%) is reduced because of first-pass metabolism . It undergoes rapid biodegradation to produce the microbiologically active 14-hydroxy-®-metabolite .

Cellular Effects

This compound is indicated for the treatment of bacterial infection associated with sinusitis, tonsillitis, pneumonia, acne (vulgari), and the advanced stage of HIV infections in AIDS patients . In combination with amoxicillin and a proton inhibitor drug, it is used effectively in duodenal ulcer treatment to eradicate helicobacter pylori in a short period of time .

Molecular Mechanism

The main metabolic pathways of this compound are oxidative N-demethylation and hydroxylation, which are saturable and result in nonlinear pharmacokinetics . The primary metabolite (14-hydroxy derivative) is mainly excreted in the urine with the parent compound .

Temporal Effects in Laboratory Settings

A selective, sensitive, and stability-indicating reversed-phase high-performance liquid chromatography method was developed and validated for the determination of this compound antibiotic in human plasma . Stock solutions and calibration standards of the drug and quality control preparations were demonstrated to be stable at room temperature and –20°C for long and short periods of time .

Metabolic Pathways

This compound is involved in metabolic pathways that include oxidative N-demethylation and hydroxylation . The primary metabolite (14-hydroxy derivative) is mainly excreted in the urine with the parent compound .

Transport and Distribution

This compound is well distributed throughout the body and achieves higher concentrations in tissues than in the blood . Also, the 14-hydroxy metabolite exhibits high tissue concentrations, with values about one-third of the parent compound concentrations .

Preparation Methods

Clarithromycin is synthesized from erythromycin through a series of chemical reactions. The process involves oximation, etherification, silanization, methylation, and reduction hydrolysis . The industrial production of this compound typically involves the following steps:

    Oximation Reaction: Erythromycin thiocyanate undergoes an oximation reaction.

    Etherification Reaction: The oxime is then etherified.

    Silanization Reaction: The etherified product is subjected to silanization.

    Methylation Reaction: The silanized product undergoes methylation.

    Reduction Hydrolysis: Finally, the product is reduced and hydrolyzed to obtain this compound.

Chemical Reactions Analysis

Clarithromycin undergoes various chemical reactions, including:

Common reagents used in these reactions include organic solvents, acids, and bases. The major products formed from these reactions are intermediates that lead to the final product, this compound .

Scientific Research Applications

Clarithromycin has numerous scientific research applications:

Comparison with Similar Compounds

Clarithromycin is similar to other macrolide antibiotics such as erythromycin and azithromycin. it has unique properties that make it distinct:

Similar compounds include:

This compound’s unique chemical structure and enhanced stability make it a valuable antibiotic in the treatment of various bacterial infections.

properties

IUPAC Name

(3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-12,13-dihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-7-methoxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione
Source PubChem
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InChI

InChI=1S/C38H69NO13/c1-15-26-38(10,45)31(42)21(4)28(40)19(2)17-37(9,47-14)33(52-35-29(41)25(39(11)12)16-20(3)48-35)22(5)30(23(6)34(44)50-26)51-27-18-36(8,46-13)32(43)24(7)49-27/h19-27,29-33,35,41-43,45H,15-18H2,1-14H3/t19-,20-,21+,22+,23-,24+,25+,26-,27+,29-,30+,31-,32+,33-,35+,36-,37-,38-/m1/s1
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InChI Key

AGOYDEPGAOXOCK-KCBOHYOISA-N
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Canonical SMILES

CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)OC)C)C)O)(C)O
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Isomeric SMILES

CC[C@@H]1[C@@]([C@@H]([C@H](C(=O)[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)OC)C)C)O)(C)O
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Molecular Formula

C38H69NO13
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DSSTOX Substance ID

DTXSID3022829
Record name Clarithromycin
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Molecular Weight

748.0 g/mol
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Physical Description

Solid
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Solubility

2.17e-01 g/L
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Mechanism of Action

Clarithromycin is first metabolized to 14-OH clarithromycin, which is active and works synergistically with its parent compound. Like other macrolides, it then penetrates bacteria cell wall and reversibly binds to domain V of the 23S ribosomal RNA of the 50S subunit of the bacterial ribosome, blocking translocation of aminoacyl transfer-RNA and polypeptide synthesis. Clarithromycin also inhibits the hepatic microsomal CYP3A4 isoenzyme and P-glycoprotein, an energy-dependent drug efflux pump., Clarithromycin usually is bacteriostatic, although it may be bactericidal in high concentrations or against highly susceptible organisms. Bactericidal activity has been observed against Streptococcus pyogenes, S. pneumoniae, Haemophilus influenzae, and Chlamydia trachomatis. Clarithromycin inhibits protein synthesis in susceptible organisms by penetrating the cell wall and binding to 50S ribosomal subunits, thereby inhibiting translocation of aminoacyl transfer-RNA and inhibiting polypeptide synthesis. The site of action of clarithromycin appears to be the same as that of erythromycin, clindamycin, lincomycin, and chloramphenicol.
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Color/Form

Colorless needles from chloroform + diisopropyl ether (1:2) ... Also reported as crystals from ethanol

CAS RN

81103-11-9, 116836-41-0
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Melting Point

217-220 °C (decomposes) ... Also reported as mp 222-225 °C, 217 - 220 °C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Clarithromycin
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Clarithromycin
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Clarithromycin
Reactant of Route 4
Clarithromycin
Reactant of Route 5
Clarithromycin
Reactant of Route 6
Clarithromycin

Q & A

Q1: What is the primary mechanism of action of clarithromycin?

A1: this compound exerts its antibacterial effect by binding to the 23S ribosomal RNA (rRNA) of susceptible bacteria. [, , , ] This binding interferes with bacterial protein synthesis, ultimately leading to bacterial growth inhibition or death. [, ]

Q2: Why is this compound effective against a wide range of bacterial species?

A2: this compound exhibits activity against a broad spectrum of bacteria, encompassing both Gram-positive and some Gram-negative species. [] This is largely attributed to the conserved nature of the 23S rRNA target across different bacterial species. []

Q3: Does this compound exhibit bactericidal or bacteriostatic activity?

A3: this compound's activity can be both bactericidal (killing bacteria) and bacteriostatic (inhibiting bacterial growth) depending on the bacterial species, the concentration of the antibiotic, and the site of infection. [, ] For example, this compound demonstrates bactericidal activity against Haemophilus influenzae and some strains of Mycobacterium avium. [, ]

Q4: How does the activity of this compound's primary metabolite, 14-hydroxythis compound, compare to the parent drug?

A4: 14-hydroxythis compound, the major metabolite of this compound in humans, also possesses antibacterial activity. [, ] Interestingly, this metabolite often exhibits greater potency against certain bacteria, such as Haemophilus influenzae, compared to this compound itself. [, ]

Q5: What is the molecular formula and weight of this compound?

A5: this compound is represented by the molecular formula C38H69NO13. It has a molecular weight of 747.95 g/mol. [, ]

Q6: How stable is this compound in acidic environments?

A6: this compound demonstrates instability in low pH solutions. [] Research indicates that its degradation rate increases with decreasing pH. []

Q7: Can the stability of this compound in acidic conditions be improved?

A7: Yes, incorporating polymers like Carbopol 934p and ethylcellulose into this compound formulations provides a protective effect against degradation in low pH environments. [] This suggests that formulation strategies can significantly impact the stability of this compound.

Q8: What is the primary mechanism of resistance to this compound in bacteria like Helicobacter pylori?

A8: The most prevalent mechanism of this compound resistance, particularly in Helicobacter pylori, involves point mutations within the 23S rRNA gene. [, , , , , ] These mutations, often occurring at positions A2142G, A2143G, and A2144G, alter the binding site of this compound, reducing its efficacy. [, , , , ]

Q9: Is there a correlation between the specific 23S rRNA mutation and the level of this compound resistance?

A9: Yes, different point mutations within the 23S rRNA gene can lead to varying degrees of resistance to this compound. [, ] For instance, the A2143G mutation is frequently associated with higher levels of resistance compared to the A2142G mutation. [, ]

Q10: Does this compound resistance impact the effectiveness of combination therapies for Helicobacter pylori eradication?

A10: Yes, the presence of this compound-resistant Helicobacter pylori strains significantly diminishes the success rate of this compound-containing eradication therapies. [, , , , , , ] This highlights the importance of considering antibiotic resistance profiles when selecting treatment regimens.

Q11: How is this compound metabolized in the body?

A11: this compound undergoes significant first-pass metabolism in the liver, primarily by cytochrome P450 enzymes, leading to the formation of several metabolites, including the microbiologically active 14-hydroxythis compound. [, , ]

Q12: How does the pharmacokinetic profile of this compound change with repeated dosing?

A12: this compound exhibits non-linear pharmacokinetics, meaning that its elimination half-life and area under the curve (AUC) do not increase proportionally with increasing doses. [] This is thought to be partly due to the saturation of metabolic enzymes involved in its metabolism. []

Q13: Does this compound interact with other drugs that are metabolized by cytochrome P450 enzymes?

A13: Yes, this compound can inhibit the activity of cytochrome P450 3A4, a major drug-metabolizing enzyme. [, ] This inhibition can elevate the plasma concentrations of other drugs metabolized by this enzyme, potentially leading to increased risk of adverse effects. [, ]

Q14: How does this compound's efficacy against MAC infections compare to other antibiotics?

A14: this compound has shown promise in treating MAC infections, but its efficacy compared to other antibiotics, such as rifampicin and ethambutol, varies depending on the specific MAC species, the severity of infection, and the patient population. [, , , ]

Q15: What are the potential benefits of using liposomal formulations of this compound?

A15: Liposomal formulations of this compound have been explored as a way to enhance its efficacy, particularly against resistant strains of Pseudomonas aeruginosa. [] Encapsulating this compound within liposomes can improve its delivery to target cells and reduce its toxicity. []

Q16: What analytical techniques are commonly employed to determine this compound concentrations in biological samples?

A16: High-performance liquid chromatography (HPLC) coupled with various detection methods, such as UV detection or tandem mass spectrometry (LC-MS/MS), are frequently used to quantify this compound and its metabolites in biological matrices like plasma and serum. [, , , ]

Q17: How is this compound resistance typically assessed in laboratory settings?

A17: this compound resistance can be assessed through phenotypic methods like the Etest or agar dilution, which measure the minimum inhibitory concentration (MIC) of the antibiotic required to inhibit bacterial growth. [, , , ] Genotypic methods, such as polymerase chain reaction (PCR)-based techniques, are also employed to detect specific mutations in the 23S rRNA gene associated with this compound resistance. [, , , ]

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